![molecular formula C14H19N5O2 B7092456 1-cyclopropyl-4-[2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)acetyl]piperazin-2-one](/img/structure/B7092456.png)
1-cyclopropyl-4-[2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)acetyl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopropyl-4-[2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)acetyl]piperazin-2-one is a complex organic compound featuring a piperazine ring substituted with cyclopropyl and triazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-4-[2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)acetyl]piperazin-2-one typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and acyl chlorides under acidic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group is often introduced through a cyclopropanation reaction, which can be achieved using diazomethane or other cyclopropanating agents.
Piperazine Ring Formation: The piperazine ring is synthesized through a nucleophilic substitution reaction involving ethylenediamine and a suitable dihalide.
Final Coupling: The final step involves coupling the triazole and piperazine intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-4-[2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)acetyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of alkyl or aryl groups at the piperazine nitrogen atoms.
Scientific Research Applications
1-cyclopropyl-4-[2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)acetyl]piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and infections.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-4-[2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)acetyl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, while the piperazine ring can enhance binding affinity through its flexible structure. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-cyclopropyl-4-[2-(3-cyclopropyl-1H-1,2,3-triazol-5-yl)acetyl]piperazin-2-one: Similar structure but with a different triazole isomer.
1-cyclopropyl-4-[2-(3-cyclopropyl-1H-1,2,4-triazol-3-yl)acetyl]piperazin-2-one: Another isomer with the triazole ring attached at a different position.
Uniqueness
1-cyclopropyl-4-[2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)acetyl]piperazin-2-one is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical properties compared to its isomers. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-cyclopropyl-4-[2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)acetyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c20-12(7-11-15-14(17-16-11)9-1-2-9)18-5-6-19(10-3-4-10)13(21)8-18/h9-10H,1-8H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOVVUZGLDDKDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=N2)CC(=O)N3CCN(C(=O)C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
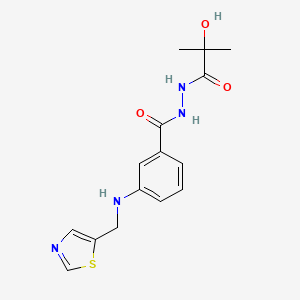
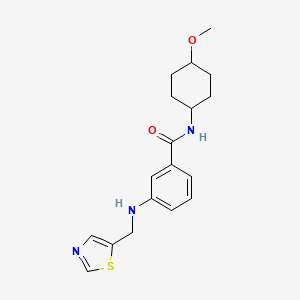
![N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]-2-sulfamoylthiophene-3-carboxamide](/img/structure/B7092383.png)
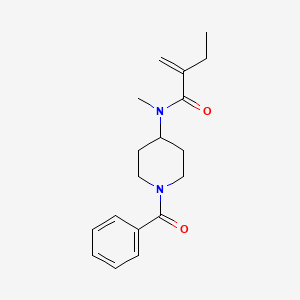
![2-methylidene-N-[2-(1-methylindol-3-yl)ethyl]butanamide](/img/structure/B7092396.png)
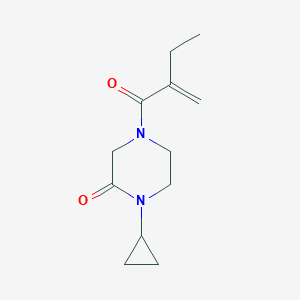
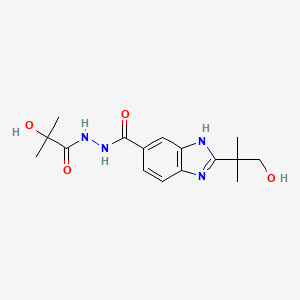
![[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-[5-[(4-methylpiperazin-1-yl)methyl]thiophen-2-yl]methanone](/img/structure/B7092419.png)
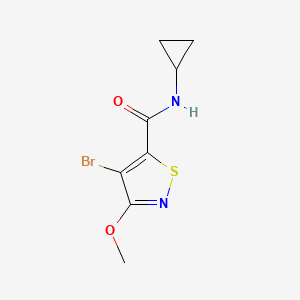
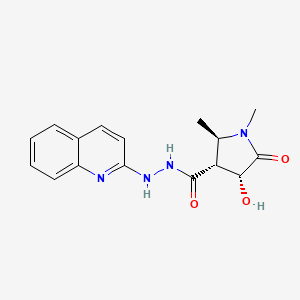
![(3,3-Dimethylpyrrolidin-1-yl)-[3-[(4-methyl-1,3-thiazol-2-yl)methylamino]phenyl]methanone](/img/structure/B7092462.png)
![N-(dicyclopropylmethyl)-3-[(4-methyl-1,3-thiazol-2-yl)methylamino]benzamide](/img/structure/B7092468.png)
![2-(3,4-Dihydroxyphenyl)-1-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B7092474.png)
![1-(2-methylpropyl)-N-[[4-(methylsulfinylmethyl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7092475.png)
